N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-4-methylbenzamide
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Overview
Description
N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}-4-METHYLBENZAMIDE is a complex organic compound with a unique structure that includes a pyridine ring, a trifluoromethyl group, and an imidazolidinone core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}-4-METHYLBENZAMIDE typically involves multiple steps, starting with the preparation of the imidazolidinone core This can be achieved through the cyclization of appropriate precursors under controlled conditionsThe final step involves the coupling of the imidazolidinone derivative with 4-methylbenzamide under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}-4-METHYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring and the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}-4-METHYLBENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}-4-METHYLBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- **N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}-4-METHYLBENZAMIDE
- **N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}-4-ETHYLBENZAMIDE
- **N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}-4-CHLOROBENZAMIDE
Uniqueness
The uniqueness of N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}-4-METHYLBENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyridine ring contributes to its binding affinity for certain biological targets .
Properties
Molecular Formula |
C18H15F3N4O3 |
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Molecular Weight |
392.3 g/mol |
IUPAC Name |
N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-4-methylbenzamide |
InChI |
InChI=1S/C18H15F3N4O3/c1-11-4-6-13(7-5-11)14(26)23-17(18(19,20)21)15(27)25(16(28)24-17)10-12-3-2-8-22-9-12/h2-9H,10H2,1H3,(H,23,26)(H,24,28) |
InChI Key |
JALAIZGXYSIUIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2(C(=O)N(C(=O)N2)CC3=CN=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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